Ethyl 2-chloro-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate
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Overview
Description
Ethyl 2-chloro-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon or hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2-chloro-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-8-hydroxyimidazo[1,2-a]pyridine-7-carboxylate
- Ethyl 2-chloro-8-hydroxyimidazo[1,2-c]pyridazine-7-carboxylate
- Ethyl 2-chloro-8-hydroxyimidazo[1,2-d]pyridazine-7-carboxylate
Uniqueness
Ethyl 2-chloro-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C9H8ClN3O3 |
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Molecular Weight |
241.63 g/mol |
IUPAC Name |
ethyl 2-chloro-8-oxo-5H-imidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C9H8ClN3O3/c1-2-16-9(15)5-3-11-13-4-6(10)12-8(13)7(5)14/h3-4,11H,2H2,1H3 |
InChI Key |
WKRHGJVZZDZUOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNN2C=C(N=C2C1=O)Cl |
Origin of Product |
United States |
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